molecular formula C11H6ClF3N2O2 B1319270 1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid CAS No. 437711-25-6

1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1319270
M. Wt: 290.62 g/mol
InChI Key: ZZAQBCQHLAXJBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07867949B2

Procedure details

An aqueous solution of 27.94 g of potassium permanganate in 100 ml of water was added dropwise to a mixture of 18.43 g of 1-(2-chlorophenyl)-5-(2-furyl)-3-trifluoromethyl-1H-pyrazole and 250 ml of acetone with being kept at 40° C. or lower. Then, the mixture was stirred at room temperature for 20 hours. The reaction mixture was filtered through Celite (registered trademark) to obtain a filtrate. The filtrate was adjusted to pH 10-12 by an addition of a 2N aqueous sodium hydroxide solution, and then extracted with ethyl acetate two times. The aqueous layer was adjusted to around pH 3 by an addition of 2 N hydrochloric acid, and then extracted with methyl tert-butyl ether three times. The organic layers were combined, washed with an aqueous saturated sodium chloride solution, dried over magnesium sulfate, and concentrated under reduced pressure to obtain 10.65 g of 1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole-5-carboxylic acid of the formula:
Quantity
27.94 g
Type
reactant
Reaction Step One
Quantity
18.43 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Mn]([O-])(=O)(=O)=O.[K+].[Cl:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[N:14]1[C:18]([C:19]2[O:20]C=CC=2)=[CH:17][C:16]([C:24]([F:27])([F:26])[F:25])=[N:15]1.CC(C)=[O:30].[OH-].[Na+]>O>[Cl:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[N:14]1[C:18]([C:19]([OH:20])=[O:30])=[CH:17][C:16]([C:24]([F:27])([F:26])[F:25])=[N:15]1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
27.94 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
18.43 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)N1N=C(C=C1C=1OC=CC1)C(F)(F)F
Name
Quantity
250 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Then, the mixture was stirred at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
with being kept at 40° C.
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite (registered trademark)
CUSTOM
Type
CUSTOM
Details
to obtain a filtrate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate two times
ADDITION
Type
ADDITION
Details
The aqueous layer was adjusted to around pH 3 by an addition of 2 N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with methyl tert-butyl ether three times
WASH
Type
WASH
Details
washed with an aqueous saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ClC1=C(C=CC=C1)N1N=C(C=C1C(=O)O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 10.65 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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